methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13311668
Molecular Formula: C8H8F4N2O2
Molecular Weight: 240.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F4N2O2 |
|---|---|
| Molecular Weight | 240.15 g/mol |
| IUPAC Name | methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H8F4N2O2/c1-16-6(15)5-2-3-13-14(5)4-8(11,12)7(9)10/h2-3,7H,4H2,1H3 |
| Standard InChI Key | ADICALDFFCDNBR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=NN1CC(C(F)F)(F)F |
| Canonical SMILES | COC(=O)C1=CC=NN1CC(C(F)F)(F)F |
Introduction
Chemical Synthesis and Optimization
The synthesis of methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from pyrazole precursors. A common method includes:
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Condensation Reactions: Pyrazole derivatives are condensed with 2,2,3,3-tetrafluoropropyl halides or anhydrides under basic conditions to introduce the fluorinated alkyl chain.
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Regioselective Cyclization: Trichloromethyl enones have been employed in regiocontrolled protocols for similar pyrazole derivatives, where hydrazines react with enones to form the pyrazole core . For this compound, arylhydrazines or their hydrochlorides may guide regioselectivity, favoring either 1,3- or 1,5-substitution patterns .
Key reaction parameters include solvent choice (e.g., chloroform or methanol), temperature (reflux conditions), and stoichiometric ratios of reactants. For instance, methanolysis of trichloromethyl intermediates has been critical for introducing carboxylate esters . Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.
Structural Characterization
The compound’s structure is confirmed through advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide insights into the pyrazole ring’s substitution pattern and the tetrafluoropropyl group’s configuration.
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Mass Spectrometry (MS): High-resolution MS validates the molecular weight (240.15 g/mol) and fragmentation patterns.
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X-ray Crystallography: Single-crystal X-ray diffraction (SCXR) unambiguously determines bond lengths and angles, though specific data for this compound remain unpublished .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₄N₂O₂ |
| Molecular Weight | 240.15 g/mol |
| IUPAC Name | Methyl 2-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylate |
| SMILES | COC(=O)C1=CC=NN1CC(C(F)F)(F)F |
| InChI Key | ADICALDFFCDNBR-UHFFFAOYSA-N |
Biological Activity and Applications
Agrochemical Development
Fluorinated pyrazoles are widely used in crop protection. For example, SDH inhibitors derived from similar structures effectively combat phytopathogens like Fusarium oxysporum . The tetrafluoropropyl moiety likely enhances soil persistence and bioavailability.
Physicochemical Properties
While specific data for this compound are sparse, inferences can be drawn from related molecules:
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Solubility: Predicted to be moderately soluble in organic solvents (e.g., ethyl acetate, methanol) due to the ester and fluorinated groups .
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Stability: The tetrafluoropropyl group confers resistance to metabolic degradation, as seen in analogs like ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with SDH or other enzymatic targets using in vitro assays.
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Synthetic Optimization: Explore catalysts (e.g., palladium complexes) to improve regioselectivity and yield .
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.
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